1-Methyl-2-(2-nitrovinyl)-1h-pyrrole
Overview
Description
1-Methyl-2-(2-nitrovinyl)-1h-pyrrole is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochromic Devices : A study by Variş et al. (2006) synthesized a mixture of isomers related to pyrrole, which were used to produce soluble polymers for potential use in electrochromic devices. These polymers showed suitable properties for such applications, demonstrating the relevance of pyrrole derivatives in material science (Variş et al., 2006).
2D Material Synthesis : Avila et al. (2019) utilized 1-methyl-2-pyrrolidone, a solvent related to pyrrole, in the synthesis of 2D transition metal nitroprussides. The study highlighted the role of pyrrole derivatives in creating new materials with potential electronic applications (Avila et al., 2019).
Synthesis of Organic Compounds : Anderson (1959) explored the synthesis and nitration of pyrrole 2-nitriles, demonstrating the utility of pyrrole derivatives in organic chemistry and synthesis (Anderson, 1959).
Organocatalysis : Singh et al. (2013) researched the use of a pyrrolidine-based catalyst for the asymmetric Michael addition in organic synthesis, showing the relevance of pyrrole derivatives in catalytic processes (Singh et al., 2013).
Electron Spin Relaxation : Huang et al. (2016) focused on the synthesis and electron spin relaxation properties of pyrroline nitroxides, which are important in the field of spin labeling and magnetic resonance (Huang et al., 2016).
Chemodosimetric Sensors : Hong and Lee (2012) synthesized a calix[4]pyrrole derivative with a nitrovinyl group for use as a cyanide selective chemodosimetric sensor. This study highlights the application of pyrrole derivatives in chemical sensing (Hong & Lee, 2012).
Properties
IUPAC Name |
1-methyl-2-[(E)-2-nitroethenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYARKRYOUKFA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-50-1 | |
Record name | 3156-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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